4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-15-5-7-16(8-6-15)20-19(21(27)17-9-11-18(24)12-10-17)22(28)23(29)26(20)14-4-13-25(2)3/h5-12,20,27H,4,13-14H2,1-3H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGRQPRIFMSSLM-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride . This intermediate is then reacted with other reagents to introduce the dimethylamino propyl chain and the hydroxy group under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Reactions
The compound’s structural features (e.g., hydroxyl, amine, bromobenzoyl) enable diverse reactivity:
2.1 Hydroxyl Group Reactions
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Esterification : The 3-hydroxy group could react with carboxylic acid derivatives to form esters, altering solubility or stability.
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Oxidation : Oxidation may convert the hydroxyl to a ketone, though this could destabilize the pyrrolidine ring.
2.2 Amine Reactivity
The dimethylamino group (from the 3-(dimethylamino)propyl substituent) may participate in:
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Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
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Acetylation : Amide formation with acyl chlorides.
2.3 Bromobenzoyl Substituent
The bromine in the 4-bromobenzoyl group allows:
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Nucleophilic Substitution : Replacement of bromine with nucleophiles (e.g., amines, alcohols) under basic conditions.
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Cross-Coupling Reactions : Potential for Suzuki or Heck coupling to introduce aryl or alkenyl groups.
Structural Stability and Degradation
3.1 Hydrolytic Stability
The carbonyl groups (benzoyl and pyrrol-2-one) are susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening or cleavage of the benzoyl group .
3.2 Thermal Stability
The pyrrolidine ring’s stability under heat depends on substituent effects. Electron-donating groups (e.g., methoxy) may enhance stability, while bulky groups (e.g., bromobenzoyl) could increase steric strain.
Comparative Analysis of Analogous Compounds
Experimental Considerations
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Reaction Monitoring : Techniques like NMR and TLC are critical for tracking intermediate steps and final product purity.
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Safety Protocols : Handling brominated compounds requires precautions due to potential toxicity and reactivity of bromine.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. The compound has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. For instance, synthetic derivatives based on pyrrole structures have been reported to exhibit high activity against Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Potential
Pyrrole derivatives have been extensively studied for their anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects on several cancer cell lines. Research indicates that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Neuropharmacological Effects
The dimethylamino group in the structure suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly as anxiolytics or antidepressants . The modulation of serotonin and dopamine pathways by such compounds may provide therapeutic avenues for treating mood disorders.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations :
- Aroyl Group : The 4-bromobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to methylbenzoyl (e.g., Compounds 19–20) or ethoxy-methylbenzoyl (). This may enhance electrophilic reactivity or π-π stacking in biological targets .
- Position 5 Substituents : Bulkier groups (e.g., tert-butyl in Compound 20) correlate with higher melting points, suggesting improved crystallinity. The 4-methylphenyl group in the target compound balances steric bulk and synthetic accessibility .
- This may improve solubility in acidic environments .
Structure-Activity Relationship (SAR) Insights
Critical Analysis :
- The 4-bromobenzoyl group in the target compound may favor interactions with hydrophobic pockets in enzymes or receptors, as seen in analogs with halogenated aroyl groups .
- The dimethylamino chain could mimic natural polyamine structures, enabling interactions with nucleic acids or anionic biomolecules .
Biological Activity
The compound 4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
- Molecular Formula : C24H24BrN2O3
- Molecular Weight : 438.37 g/mol
- Structure : The compound features a pyrrolidinone core with various substituents that enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
1. Antimicrobial Activity
Research has indicated that derivatives of pyrrolidinone compounds exhibit significant antimicrobial properties. In particular:
- A study demonstrated that similar compounds showed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL depending on the specific bacterial strain tested .
- The presence of the bromobenzoyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and thus increasing antimicrobial efficacy.
2. Anticancer Activity
The anticancer potential of this compound has also been explored:
- In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, one study reported that derivatives led to a reduction in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM .
- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways, although further detailed investigations are required for this specific compound.
3. Neuroprotective Effects
The dimethylamino group in the structure suggests potential neuroprotective properties:
- Compounds with similar substituents have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. For example, a related study indicated neuroprotective effects in models of neurodegenerative diseases .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of similar compounds:
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various pyrrolidinone derivatives against common pathogens. The results showed that modifications at the benzoyl position significantly influenced activity levels, with some derivatives achieving MIC values lower than standard antibiotics .
Case Study 2: Anticancer Screening
In a screening assay against multiple cancer cell lines, a derivative structurally related to our compound exhibited IC50 values in the low micromolar range. This indicates promising potential for further development as an anticancer agent .
Data Table: Biological Activities Summary
Q & A
Q. What are standard protocols for synthesizing this compound, and what analytical methods validate its purity?
The synthesis typically involves cyclization reactions using substituted benzaldehydes (e.g., 4-methylbenzaldehyde) and amino-propyl derivatives. For example, a base-assisted cyclization method under controlled stoichiometry (1.0 equiv aldehyde) at room temperature yields intermediates, followed by recrystallization (e.g., MeOH) to isolate the product . Purity is validated via:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 408.2273 for C25H30NO4) .
- 1H/13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Melting point analysis (e.g., 263–265°C) to assess crystallinity .
Q. How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
SAR studies focus on modifying substituents (e.g., bromobenzoyl, dimethylaminopropyl) to evaluate biological activity. Key steps include:
Q. What experimental designs are used to assess the environmental persistence of this compound?
Long-term studies (e.g., 5+ years) evaluate degradation pathways and bioaccumulation using:
- Laboratory simulations : Hydrolysis/photolysis under varying pH and UV conditions .
- Ecotoxicological models : Assessing toxicity in aquatic organisms (e.g., Daphnia magna) to estimate ecological risks .
Advanced Research Questions
Q. How can low reaction yields (e.g., 9% in certain derivatives) be optimized during synthesis?
Low yields often stem from steric hindrance or incomplete cyclization. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky substituents .
- Catalyst use : Lewis acids (e.g., ZnCl2) may accelerate cyclization .
- Temperature modulation : Prolonged stirring at elevated temperatures (e.g., 50°C) improves conversion .
Q. How do conflicting spectral data (e.g., NMR shifts) in structurally similar compounds get resolved?
Discrepancies arise from conformational flexibility or impurities. Resolution methods:
- X-ray crystallography : Provides definitive structural confirmation (e.g., bond angles in pyrrolone rings) .
- Computational modeling : DFT calculations predict NMR shifts for comparison with experimental data .
Q. What mechanistic insights explain the compound’s reactivity in biological systems?
Hypothesized mechanisms include:
- Hydrogen-bonding interactions : The 3-hydroxy group may bind to catalytic residues in target enzymes .
- Electrophilic substitution : The bromobenzoyl moiety could participate in covalent bonding with nucleophilic sites . Validation involves kinetic isotope effects or mutagenesis studies to identify critical binding residues.
Q. How are toxicity profiles evaluated for novel derivatives?
Toxicity screening employs:
- In vitro assays : HepG2 cell viability tests to measure IC50 values .
- In vivo models : Rodent studies assessing acute/chronic toxicity (e.g., LD50, organ histopathology) .
Data Contradiction Analysis
Q. Why do similar synthetic routes produce variable yields (e.g., 9% vs. 62%) for derivatives?
Key variables include:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF3) reduce nucleophilicity, lowering yields .
- Purification efficiency : Recrystallization from MeOH vs. H2O affects recovery rates .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
